molecular formula C9H9ClN2O2 B14868291 3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid CAS No. 1393576-53-8

3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B14868291
CAS No.: 1393576-53-8
M. Wt: 212.63 g/mol
InChI Key: BUWQTJOOXPWULR-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chlorinated pyridine derivative, the compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1393576-53-8

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-6-4-12-8-5(2-1-3-11-8)7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14)

InChI Key

BUWQTJOOXPWULR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CN=C2NC1)Cl)C(=O)O

Origin of Product

United States

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